molecular formula C16H16N2O5S B11613278 4-Ethyl 2-methyl 3-methyl-5-[(pyridin-3-ylcarbonyl)amino]thiophene-2,4-dicarboxylate

4-Ethyl 2-methyl 3-methyl-5-[(pyridin-3-ylcarbonyl)amino]thiophene-2,4-dicarboxylate

Cat. No.: B11613278
M. Wt: 348.4 g/mol
InChI Key: YMLUBXUSVZNJQP-UHFFFAOYSA-N
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Description

4-Ethyl 2-methyl 3-methyl-5-[(pyridin-3-ylcarbonyl)amino]thiophene-2,4-dicarboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in organic chemistry, material science, and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl 2-methyl 3-methyl-5-[(pyridin-3-ylcarbonyl)amino]thiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl 2-methyl-3-methylthiophene-2,4-dicarboxylate with pyridin-3-ylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl 2-methyl 3-methyl-5-[(pyridin-3-ylcarbonyl)amino]thiophene-2,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace the carbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

4-Ethyl 2-methyl 3-methyl-5-[(pyridin-3-ylcarbonyl)amino]thiophene-2,4-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 4-Ethyl 2-methyl 3-methyl-5-[(pyridin-3-ylcarbonyl)amino]thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The thiophene ring enhances the compound’s stability and facilitates its binding to target molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2,4-dicarboxylate derivatives: These compounds share the thiophene core and have similar chemical properties.

    Pyridine derivatives: Compounds with pyridine rings that exhibit similar reactivity and biological activity.

Uniqueness

4-Ethyl 2-methyl 3-methyl-5-[(pyridin-3-ylcarbonyl)amino]thiophene-2,4-dicarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual presence of thiophene and pyridine rings makes it versatile for various applications in research and industry.

Properties

Molecular Formula

C16H16N2O5S

Molecular Weight

348.4 g/mol

IUPAC Name

4-O-ethyl 2-O-methyl 3-methyl-5-(pyridine-3-carbonylamino)thiophene-2,4-dicarboxylate

InChI

InChI=1S/C16H16N2O5S/c1-4-23-15(20)11-9(2)12(16(21)22-3)24-14(11)18-13(19)10-6-5-7-17-8-10/h5-8H,4H2,1-3H3,(H,18,19)

InChI Key

YMLUBXUSVZNJQP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OC)NC(=O)C2=CN=CC=C2

Origin of Product

United States

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